tert-butyl 4-[(2S,3R)-3-[(2-cyanoacetyl)amino]oxolan-2-yl]piperidine-1-carboxylate
Description
Tert-butyl 4-[(2S,3R)-3-[(2-cyanoacetyl)amino]oxolan-2-yl]piperidine-1-carboxylate is a complex organic compound with a diverse range of potential applications. It contains a piperidine ring, an oxolane ring, and several functional groups, including a tert-butyl ester, an amide, and a cyano group. Its structural complexity suggests it can participate in a variety of chemical reactions, making it an intriguing subject for research and industrial applications.
Properties
IUPAC Name |
tert-butyl 4-[(2S,3R)-3-[(2-cyanoacetyl)amino]oxolan-2-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4/c1-17(2,3)24-16(22)20-9-5-12(6-10-20)15-13(7-11-23-15)19-14(21)4-8-18/h12-13,15H,4-7,9-11H2,1-3H3,(H,19,21)/t13-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRADVYMQBHKAIO-HIFRSBDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2C(CCO2)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@H]2[C@@H](CCO2)NC(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[(2S,3R)-3-[(2-cyanoacetyl)amino]oxolan-2-yl]piperidine-1-carboxylate generally involves multiple steps, starting from readily available starting materials. One potential route includes:
Formation of the piperidine ring: : This can be achieved through a cyclization reaction involving a suitable precursor, such as a linear amine.
Introduction of the oxolane ring: : This typically involves the addition of an epoxide to the piperidine ring under acidic or basic conditions.
Formation of the amide bond: : This step usually requires coupling an amine with a carboxylic acid or derivative, like an acyl chloride, under conditions promoting amide bond formation.
Addition of the cyanoacetyl group: : This can be done through nucleophilic substitution, where a nucleophile, such as an anion, attacks a suitable electrophile containing the cyano group.
Industrial Production Methods: For industrial-scale production, the method must be optimized for yield, cost-efficiency, and safety. Common industrial methods might include:
Use of high-throughput reactors for batch processing.
Optimization of reaction conditions to minimize by-products and purification steps.
Implementation of automated systems to monitor and control reaction parameters for consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-[(2S,3R)-3-[(2-cyanoacetyl)amino]oxolan-2-yl]piperidine-1-carboxylate can undergo various reactions, including:
Oxidation: : Potential oxidation of the piperidine ring or other moieties under oxidative conditions.
Reduction: : Reduction of the cyano group to amine under catalytic hydrogenation.
Substitution: : Nucleophilic or electrophilic substitution reactions involving the tert-butyl ester or cyano group.
Oxidation: : Use of reagents like potassium permanganate or chromium trioxide in acidic or neutral media.
Reduction: : Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: : Use of strong bases or acids to facilitate nucleophilic or electrophilic substitutions, respectively.
From oxidation : Ketones, aldehydes, or carboxylic acids.
From reduction : Primary amines or alcohols.
From substitution : Derivatives with varied functional groups replacing the original substituents.
Scientific Research Applications
Tert-butyl 4-[(2S,3R)-3-[(2-cyanoacetyl)amino]oxolan-2-yl]piperidine-1-carboxylate has applications across various fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Potential use in biochemical assays to study enzyme activities or protein interactions.
Medicine: : Investigation as a potential pharmaceutical agent, including studying its bioactivity and pharmacokinetics.
Industry: : Possible use in materials science for creating novel polymers or resins.
Mechanism of Action
The mechanism by which tert-butyl 4-[(2S,3R)-3-[(2-cyanoacetyl)amino]oxolan-2-yl]piperidine-1-carboxylate exerts its effects is largely dependent on its target application. For example:
In biochemical assays: , it might inhibit or activate certain enzymes by binding to the active site or allosteric sites, altering their function.
In pharmaceutical research: , its effects might involve interaction with specific cellular receptors or metabolic pathways, influencing cell signaling or gene expression.
Comparison with Similar Compounds
Tert-butyl 4-[(2S,3R)-3-[(2-cyanoacetyl)amino]oxolan-2-yl]piperidine-1-carboxylate is unique compared to other similar compounds due to its specific combination of functional groups and ring structures, which grant it unique reactivity and properties. Similar compounds might include:
Piperidine derivatives: : Typically used for their pharmacological properties.
Oxolane derivatives:
Cyanoacetyl compounds: : Investigated for their roles in medicinal chemistry and synthetic organic chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
